molecular formula C12H18O2 B8469078 (4-Butoxymethyl-phenyl)-methanol

(4-Butoxymethyl-phenyl)-methanol

Cat. No.: B8469078
M. Wt: 194.27 g/mol
InChI Key: NTHJLFBRWBCCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxymethyl-phenyl)-methanol is a benzyl alcohol derivative featuring a butoxymethyl (-CH₂-O-(CH₂)₃CH₃) substituent at the para position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. The molecular formula is likely C₁₂H₁₈O₂ (phenyl ring + butoxymethyl + hydroxymethyl groups). Such compounds are typically utilized as intermediates in organic synthesis or pharmaceutical manufacturing due to their hydroxyl and ether functionalities, which enable diverse reactivity (e.g., esterification, oxidation) .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[4-(butoxymethyl)phenyl]methanol

InChI

InChI=1S/C12H18O2/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7,13H,2-3,8-10H2,1H3

InChI Key

NTHJLFBRWBCCGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The butoxymethyl group in (4-Butoxymethyl-phenyl)-methanol is expected to enhance lipophilicity compared to methoxy analogs (e.g., 4-Methoxybenzyl Alcohol) but less than alkyl-substituted derivatives like (4-Butylphenyl)methanol due to the oxygen atom .
  • Boiling Points : Ether-containing compounds (e.g., 4-Methoxybenzyl Alcohol) generally exhibit higher boiling points than alkyl-substituted analogs due to dipole-dipole interactions .
  • Reactivity: The hydroxyl group enables esterification (similar to methanol in ), while the ether linkage may reduce susceptibility to oxidation compared to primary alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.